

Dual FLT3/CHK1 Inhibition: A Deep Dive into Structure-Activity Relationships

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Compound of Interest

Compound Name: *Flt3/chk1-IN-2*

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The concurrent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations. This dual-pronged attack aims to directly target the oncogenic driver (mutant FLT3) while simultaneously disrupting the DNA damage response (DDR) pathway, a key mechanism of resistance, through CHK1 inhibition. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dual FLT3/CHK1 inhibitors, with a focus on the core scaffolds that have demonstrated potent and selective activity. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

Core Structure-Activity Relationships

Recent research has led to the discovery of potent dual inhibitors of FLT3 and CHK1. One of the most promising scaffolds is the 5-trifluoromethyl-2-aminopyrimidine core. The exploration of this scaffold has revealed key structural modifications that govern the potency and selectivity of these dual inhibitors.

A representative potent dual inhibitor, compound 30, demonstrates exceptional activity against both FLT3 and CHK1.^[1] Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding pockets of both kinases.^{[1][2]} The SAR studies around this scaffold have primarily focused on modifications at the 4-position of the

central phenyl ring.[1] The introduction of a conformational restriction strategy at this position has been instrumental in achieving high efficiency for both targets.[1]

Another key development in this area is the creation of Proteolysis-Targeting Chimeras (PROTACs) based on these dual inhibitors. For instance, the dual inhibitor TLX-83 has been utilized as the warhead for designing FLT3/CHK1 dual PROTACs.[2] The (1S,4S)-4-aminocyclohexyl motif of TLX-83 was identified as a suitable vector for linker attachment, pointing towards the solvent-exposed region in both FLT3 and CHK1.[2] The subsequent development and optimization of these PROTACs, such as compound A28, have demonstrated efficient degradation of both FLT3 and CHK1 proteins, offering a novel therapeutic modality to overcome resistance.[2]

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative dual FLT3/CHK1 inhibitors against their target kinases and their anti-proliferative effects on AML cell lines.

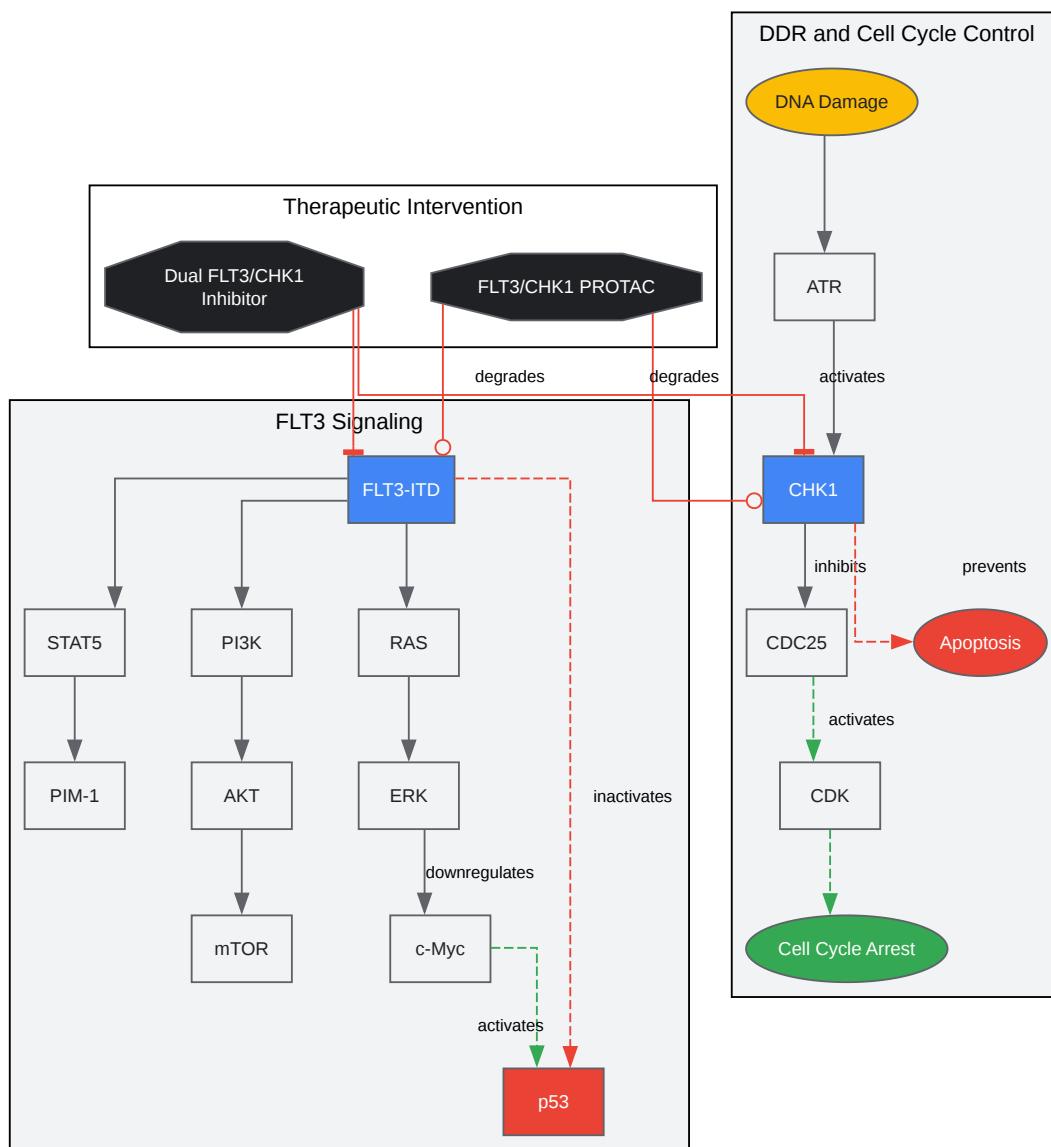
Compound	FLT3 IC50 (nM)	FLT3-D835Y IC50 (nM)	CHK1 IC50 (nM)	MV4-11 IC50 (nM)	MOLM-13 IC50 (nM)	Reference
15	7.42 ± 1.23	9.21 ± 0.04	-	0.83 ± 0.15	10.55 ± 1.70	[3]
7r	7.82	-	-	46.07	51.6	[4]
30	Potent	Effective against various mutations	Potent	Excellent	-	[1][5][6]
A27 (PROTAC)	-	-	-	0.53 ± 0.17	-	[2]
A28 (PROTAC)	-	-	-	0.35	-	[2]

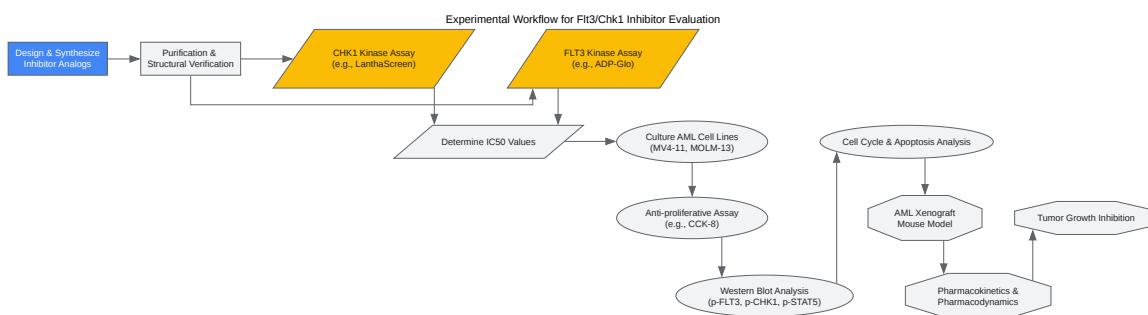
Note: Specific IC₅₀ values for compound 30 were not detailed in the provided search results, but its high potency was consistently highlighted.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods for evaluating these dual inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

FLT3 and CHK1 Signaling Pathways in AML





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